molecular formula C21H39NO6 B1677593 Myriocin CAS No. 35891-70-4

Myriocin

Cat. No. B1677593
CAS RN: 35891-70-4
M. Wt: 401.5 g/mol
InChI Key: ZZIKIHCNFWXKDY-ANSFIGKPSA-N
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Description

Myriocin, also known as antibiotic ISP-1 and thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus, Isaria sinclairii . It is a very potent inhibitor of serine palmitoyltransferase, the first step in sphingosine biosynthesis . Due to this property, it is used in biochemical research as a tool for depleting cells of sphingolipids .


Synthesis Analysis

Myriocin has been found to suppress monocyte–macrophage differentiation and M2 polarization of macrophages . It also inhibits the expression of anti-inflammatory cytokines and secretion of proangiogenic factors .


Molecular Structure Analysis

Myriocin can interact with dsDNA from cells . The intracellular-targeted mechanism of action was also supported by transcriptomic and proteomic analyses .


Chemical Reactions Analysis

Myriocin has been shown to exhibit activity against certain cells by targeting intracellular molecules . It can interact with dsDNA from these cells .


Physical And Chemical Properties Analysis

Myriocin is a crystalline antifungal compound . This paper deals with the production, isolation, and purification, as well as the physical, chemical and biological properties of myriocin and one of its derivatives, anhydromyriocin .

Scientific Research Applications

1. Neurology: Protection against Cerebral Ischemia/Reperfusion Injury

  • Summary of Application : Myriocin has been found to have a protective effect on cerebral ischemia/reperfusion (I/R) injury, a condition caused by blood supply restriction followed by the restoration of blood flow and re-oxygenation .
  • Methods of Application : An experimental rat model of middle cerebral artery occlusion (MCAO) was established. Ultra-performance liquid chromatograph quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS)–based lipidomic analysis was employed to identify the disordered lipid metabolites and the effects of myriocin in cerebral cortical tissues of rats .
  • Results : The study found 15 characterized lipid metabolites involved in sphingolipid and glycerophospholipid metabolism in cerebral I/R-injured rats, and these alterations were significantly alleviated by myriocin .

2. Oncology: Modulation of Macrophage Polarization and Function

  • Summary of Application : Myriocin has been shown to suppress tumor growth by modulating macrophage polarization and function through the PI3K/Akt/mTOR pathway .
  • Methods of Application : The effects of myriocin on tumor-associated macrophages (TAMs) and the underlying mechanism were determined in vitro and in vivo .
  • Results : Myriocin significantly suppressed monocyte–macrophage differentiation and M2 polarization of macrophages but not M1 polarization. It also inhibited the expression of anti-inflammatory cytokines and secretion of proangiogenic factors .

3. Biochemistry: Depletion of Sphingolipids

  • Summary of Application : Myriocin is used in biochemical research as a tool for depleting cells of sphingolipids .
  • Methods of Application : The specific methods of application are not detailed in the source, but it generally involves treating cells with Myriocin to inhibit the synthesis of sphingolipids .
  • Results : The results or outcomes of this application are not specified in the source .

4. Mycology: Antifungal Prophylaxis

  • Summary of Application : Myriocin has potential clinical implications for prophylaxis of mycoses in immune-compromised patients caused by C. albicans and other fungal pathogens .
  • Methods of Application : The specific methods of application are not detailed in the source, but it generally involves treating patients with Myriocin to prevent fungal infections .
  • Results : The results or outcomes of this application are not specified in the source .

5. Immunology: Inhibition of T Cell Proliferation

  • Summary of Application : Myriocin has been shown to inhibit the proliferation of an IL-2-dependent mouse cytotoxic T cell line .
  • Methods of Application : The specific methods of application are not detailed in the source, but it generally involves treating T cells with Myriocin to inhibit their proliferation .
  • Results : The results or outcomes of this application are not specified in the source .

6. Lipidomics: Regulation of Lipid Metabolism

  • Summary of Application : Myriocin has been found to regulate the mRNA expression of enzymes involved in sphingolipid and glycerophospholipid metabolism .
  • Methods of Application : Real-time quantitative polymerase chain reaction (RT-qPCR) was used to detect the mRNA expression of metabolism-related enzyme genes .
  • Results : Myriocin was found to regulate the mRNA expression of ASMase, NSMase, SGMS1, SGMS2, ASAH1, ACER2, and ACER3, which are involved in sphingolipid metabolism, and PLA2, which is involved in glycerophospholipid metabolism .

Safety And Hazards

Myriocin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Myriocin has been found to suppress tumor growth by modulating macrophage polarization and function through the PI3K/Akt/mTOR pathway . It has also been found to have a critical regulatory role in cardiac remodeling and energy production . Future studies to determine whether myriocin regulates the metabolism of macrophages should be conducted .

properties

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046360
Record name (+)-Myriocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myriocin

CAS RN

35891-70-4
Record name (+)-Myriocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35891-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thermozymocidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Myriocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myriocin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRIOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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